ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate is a chemical compound with the molecular formula C16H14N2O3. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a benzimidazole core.
Vorbereitungsmethoden
The synthesis of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate typically involves the reaction of 4-(ethoxycarbonyl)aniline with o-phenylenediamine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Analyse Chemischer Reaktionen
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1H-benzimidazole, 2-phenyl-1H-benzimidazole, and 1-methyl-2-phenyl-1H-benzimidazole.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H14N2O3 |
---|---|
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
ethyl 4-(2-oxo-3H-benzimidazol-1-yl)benzoate |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-15(19)11-7-9-12(10-8-11)18-14-6-4-3-5-13(14)17-16(18)20/h3-10H,2H2,1H3,(H,17,20) |
InChI-Schlüssel |
WYIJZOWPLQYAAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.